4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
The synthesis of 4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide involves multiple steps, starting with the preparation of the quinazolinone core. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: This is achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Carbamoyl Group: The ethoxyphenyl carbamoyl group is introduced via a reaction with an isocyanate derivative.
Attachment of the Butanamide Side Chain: The final step involves the coupling of the quinazolinone intermediate with the butanamide side chain using standard peptide coupling reagents.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and butanamide groups, using reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s quinazolinone core is known for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide include other quinazolinone derivatives, such as:
- 4-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide
- 4-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and applications
Properties
Molecular Formula |
C26H32N4O6 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)butanamide |
InChI |
InChI=1S/C26H32N4O6/c1-3-36-22-13-7-5-11-20(22)28-24(32)18-30-21-12-6-4-10-19(21)25(33)29(26(30)34)16-8-14-23(31)27-15-9-17-35-2/h4-7,10-13H,3,8-9,14-18H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
XGSSGLFNAYIRFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.